Physicochemical Profiling and Mass Spectrometry of 4-Bromo-3,7-dichloro-8-methylquinoline: A Technical Guide for Lead Optimization
Physicochemical Profiling and Mass Spectrometry of 4-Bromo-3,7-dichloro-8-methylquinoline: A Technical Guide for Lead Optimization
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, multiply halogenated quinolines serve as privileged scaffolds. 4-Bromo-3,7-dichloro-8-methylquinoline (CAS: 1210237-28-7) is a highly functionalized heterocyclic intermediate characterized by its precise spatial arrangement of halogens[1]. The compound's molecular weight of 290.97 g/mol is a critical parameter that directly influences its pharmacokinetic viability, lipophilicity, and behavior in mass spectrometric analysis[2]. This whitepaper provides an in-depth technical analysis of how the molecular weight and exact mass of this compound dictate its utility in drug discovery, alongside self-validating analytical protocols for its verification.
Physicochemical Profiling & Ligand Efficiency
The integration of three halogen atoms (one bromine, two chlorines) onto the quinoline core significantly enhances the electron-withdrawing character of the molecule[3]. This structural density impacts both the physical properties and the ligand efficiency of the scaffold.
| Physicochemical Property | Value |
| Chemical Name | 4-Bromo-3,7-dichloro-8-methylquinoline |
| CAS Registry Number | 1210237-28-7 |
| Molecular Formula | C10H6BrCl2N |
| Average Molecular Weight | 290.97 g/mol |
| Monoisotopic Exact Mass | 288.906 g/mol |
| Halogen Content | 1 Bromine, 2 Chlorines |
Causality in Scaffold Selection: With an average molecular weight of 290.97 g/mol [2], this scaffold strategically occupies the lower half of the Lipinski Rule of Five threshold (MW < 500 Da). This specific molecular weight leaves a "budget" of approximately 200 Da for subsequent synthetic elaborations. Drug development professionals can exploit this budget to append solubilizing moieties (e.g., piperazines or morpholines) via cross-coupling without violating the pharmacokinetic parameters required for oral bioavailability. Furthermore, the high halogen content increases the compound's lipophilicity, which enhances membrane permeability but necessitates careful monitoring of the topological polar surface area (TPSA) during lead optimization.
Mass Spectrometry & Isotopic Signatures
Because molecular weight is an average value reflecting natural isotopic abundance, high-resolution mass spectrometry (HRMS) relies on the monoisotopic exact mass (288.906 g/mol )[2]. However, the true analytical signature of 4-Bromo-3,7-dichloro-8-methylquinoline lies in its complex isotopic envelope.
Bromine exists natively as a nearly 1:1 ratio of 79 Br and 81 Br, while chlorine exists as a 3:1 ratio of 35 Cl and 37 Cl. The combination of 1 Br and 2 Cl atoms generates a highly distinct, multi-peak cluster. When ionized in positive mode to form the [M+H]+ adduct, the theoretical distribution is:
-
M Peak (m/z 289.91): Contains 79 Br and two 35 Cl atoms.
-
M+2 Peak (m/z 291.91): Contains ( 81 Br + two 35 Cl) OR ( 79 Br + 35 Cl + 37 Cl).
-
M+4 Peak (m/z 293.91): Contains ( 81 Br + 35 Cl + 37 Cl) OR ( 79 Br + two 37 Cl).
-
M+6 Peak (m/z 295.91): Contains 81 Br and two 37 Cl atoms.
Statistically, the M+2 peak is the base peak (100% relative abundance) , not the monoisotopic M peak. The resulting relative intensity ratio is approximately 62 : 100 : 45 : 6 .
Isotopic distribution logic for the C10H6BrCl2N halogen cluster, highlighting the M+2 base peak.
Experimental Protocol: LC-MS Verification Workflow
To verify the integrity and molecular weight of the synthesized scaffold, Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 4-Bromo-3,7-dichloro-8-methylquinoline in 1 mL of LC-MS grade Methanol to ensure complete solubilization of the lipophilic core.
-
Chromatographic Separation: Inject 1 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
-
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in MS-grade Water.
-
Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Run a rapid linear gradient from 5% B to 95% B over 4.0 minutes, holding at 95% B for 1.0 minute.
-
-
Ionization & Detection: Utilize Electrospray Ionization (ESI) in positive mode. Scan the m/z range from 150 to 600.
Causality in Experimental Design: The addition of 0.1% formic acid is not arbitrary; it serves to consistently protonate the basic quinoline nitrogen (pKa ~4.5), ensuring a robust [M+H]+ signal. Furthermore, the rapid gradient to 95% organic solvent is necessitated by the high lipophilicity of the tri-halogenated core, preventing column retention and carryover.
Self-Validating Mechanism: This protocol is inherently self-validating. The exact 62:100:45:6 isotopic ratio acts as an internal control. If the mass shifts but the isotopic envelope simplifies (e.g., loss of the M+2 dominance), it immediately signals unintended dehalogenation (e.g., premature debromination) rather than mere ionization artifacts.
Synthetic Utility & Molecular Weight Tracking
In organic synthesis, the utility of 4-Bromo-3,7-dichloro-8-methylquinoline stems from the differential reactivity of its halogens. The C4-bromine bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the C3 and C7 chlorine bonds.
During a Suzuki-Miyaura cross-coupling reaction, the bromine atom (MW: 79.90) is replaced by an incoming aryl or heteroaryl group. Tracking the molecular weight shift is the primary method for monitoring reaction progression. Because the bromine atom is lost, the complex 4-peak isotopic envelope collapses into a simpler 3-peak chlorine signature (due to the remaining 3,7-dichloro substitution), providing immediate, visual mass-spectrometric confirmation of successful functionalization.
Workflow for tracking molecular weight shifts during palladium-catalyzed functionalization.




